molecular formula C22H20FN3O3S2 B2931048 N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 362501-58-4

N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2931048
CAS RN: 362501-58-4
M. Wt: 457.54
InChI Key: ZPZBLSYJAMQVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20FN3O3S2 and its molecular weight is 457.54. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Imaging

A study by Dollé et al. (2008) on radioligands highlights the development of selective ligands for imaging purposes, such as the translocator protein (18 kDa) using PET. Although the specific compound is not directly mentioned, the research into related fluorine-labeled compounds for in vivo imaging suggests potential applications for structurally similar compounds in enhancing the specificity and efficacy of imaging agents for neurological and oncological diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis of Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents underlines the potential of thienopyrimidines in the creation of new therapeutic agents. These compounds were found to exhibit significant anti-inflammatory and analgesic activities, indicating that derivatives of thienopyrimidines might have similar potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Kerru et al. (2019) synthesized novel thienopyrimidine linked rhodanine derivatives with significant antibacterial and antifungal properties. These findings suggest that compounds incorporating thienopyrimidine structures can be potent antimicrobial agents, potentially leading to new treatments for infectious diseases (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Anticonvulsant Agents

Severina et al. (2020) studied the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This indicates the therapeutic potential of thiopyrimidine derivatives in neurology, particularly in the treatment or management of seizure disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives and evaluated their antitumor activity. The compounds showed potent anticancer activity against various human cancer cell lines, suggesting that structurally related compounds could serve as promising leads in anticancer drug development (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S2/c1-2-29-17-9-5-15(6-10-17)24-19(27)13-31-22-25-18-11-12-30-20(18)21(28)26(22)16-7-3-14(23)4-8-16/h3-10H,2,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZBLSYJAMQVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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